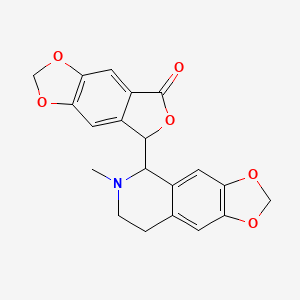
Decumbenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decumbenine is a naturally occurring isoquinoline alkaloid, known for its unique chemical structure and potential applications in various scientific fields. Isoquinoline alkaloids are a significant class of compounds found in plants, and they often exhibit a wide range of biological activities. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of decumbenine B has been achieved through various methods. One notable method involves the use of Ru(III)-catalyzed direct ortho-hydroxymethylation of intermediate compounds. This method is efficient and minimizes the shortcomings of existing synthetic routes . The synthesis typically involves five steps, starting from commercially available materials, and results in an overall yield of 26.1% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories can be adapted for larger-scale production. The use of metal-catalyzed reactions, such as those involving ruthenium, provides a scalable approach for the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Decumbenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Decumbenine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it a useful building block for creating novel compounds.
Biology: this compound exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Research into this compound’s pharmacological properties suggests it may have potential as a therapeutic agent for treating certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which decumbenine exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that this compound interacts with cellular proteins and enzymes, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Decumbenine can be compared with other isoquinoline alkaloids, such as:
Papaverine: Known for its vasodilatory properties.
Morphine: A potent analgesic used in pain management.
Codeine: An analgesic and antitussive agent.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the potential for diverse biological activities. Unlike some other isoquinoline alkaloids, this compound has shown promise in various research applications, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C20H17NO6 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-5H-furo[3,4-f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C20H17NO6/c1-21-3-2-10-4-14-15(24-8-23-14)5-11(10)18(21)19-12-6-16-17(26-9-25-16)7-13(12)20(22)27-19/h4-7,18-19H,2-3,8-9H2,1H3 |
Clave InChI |
GDFCROCCWCFYQI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC3=C(C=C2C1C4C5=CC6=C(C=C5C(=O)O4)OCO6)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


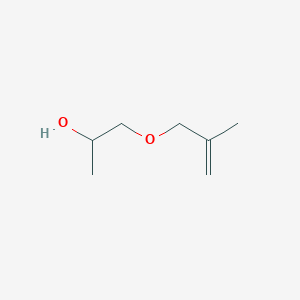
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)

![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
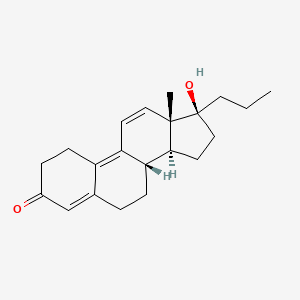

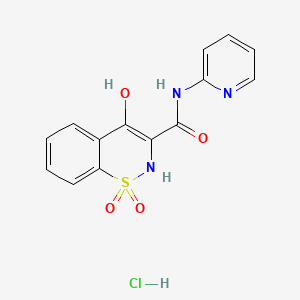

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
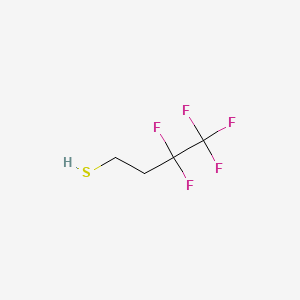

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)

